molecular formula C19H20O3 B1325098 4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone CAS No. 951885-26-0

4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone

Cat. No.: B1325098
CAS No.: 951885-26-0
M. Wt: 296.4 g/mol
InChI Key: LNGJBKJIVNQKLK-UHFFFAOYSA-N
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Description

4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone is a benzophenone derivative characterized by a tert-butyl substituent at the para position of one aromatic ring and an ethylenedioxy group (1,4-benzodioxin) fused to the adjacent meta and para positions of the second aromatic ring. This compound belongs to a class of molecules widely studied for their UV-absorbing properties, particularly in photostabilization and polymer chemistry .

Properties

IUPAC Name

(4-tert-butylphenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-19(2,3)15-7-4-13(5-8-15)18(20)14-6-9-16-17(12-14)22-11-10-21-16/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJBKJIVNQKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148788
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-26-0
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,3-Dihydro-1,4-benzodioxin-6-yl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the benzoyl group onto the aromatic ring. The tert-butyl group and the ethylenedioxy group are introduced through subsequent reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

UV Absorption and Stabilization in Cosmetics

Overview :
4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone is utilized extensively as a UV filter in cosmetic products. Its ability to absorb UV radiation helps protect skin from harmful effects associated with sun exposure.

Applications :

  • Sunscreens : It is incorporated into formulations to provide broad-spectrum UV protection.
  • Cosmetic Products : Used in lotions, creams, and makeup to prevent degradation of active ingredients due to UV exposure.

Case Study :
A study conducted by the Scientific Committee on Consumer Safety evaluated the safety of benzophenone derivatives, including this compound, concluding that they are safe for use in concentrations up to 5% in cosmetic products. The study highlighted concerns regarding potential endocrine-disrupting properties but affirmed their efficacy as UV filters .

Polymer Stabilization

Overview :
In addition to its cosmetic applications, this compound serves as a stabilizer in various polymer formulations, particularly those exposed to light.

Applications :

  • Plastics and Coatings : It is used in polycarbonate and epoxy resins to enhance stability and longevity.
  • Adhesives and Sealants : The compound improves the durability of adhesives by preventing photodegradation.

Data Table: Polymer Applications

Application TypeSpecific UseBenefits
PlasticsPolycarbonate resinsEnhanced UV stability
CoatingsPaints and varnishesImproved resistance to fading
AdhesivesConstruction adhesivesIncreased longevity under UV exposure

Research Applications

Overview :
In scientific research, this compound is studied for its chemical properties and potential applications in organic synthesis.

Applications :

  • Synthesis of Organic Compounds : It serves as an intermediate in the synthesis of various organic compounds.
  • Photochemical Studies : Researchers investigate its behavior under UV light to understand reaction mechanisms.

Environmental Considerations

The environmental impact of this compound has been assessed through various studies. While it is not classified as persistent or bioaccumulative, concerns regarding its endocrine-disrupting potential have been raised. Regulatory bodies continue to monitor its use to ensure safety for both human health and the environment .

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’,4’-(ethylenedioxy)benzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can alter its structure and reactivity. These interactions can influence biological processes and chemical reactions, making it a valuable tool in research .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzophenone Derivatives

Structural and Substituent Effects

The electronic and steric properties of substituents significantly influence benzophenone derivatives' photochemical stability, solubility, and UV absorption profiles. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone tert-Butyl, ethylenedioxy Data not explicit Data not explicit UV stabilization, polymers
4-Chloro-3',4'-(ethylenedioxy)benzophenone Chloro, ethylenedioxy 274.7 107–108 Cosmetics, polymer photoinitiators
4-Bromo-3',4'-(ethylenedioxy)benzophenone Bromo, ethylenedioxy 319.15 Data not explicit Lab-based UV studies
2-Chloro-3',4'-(ethylenedioxy)benzophenone Chloro (ortho position), ethylenedioxy 274.7 Data not explicit Research applications
Avobenzone (BMDBM) tert-Butyl, methoxydibenzoylmethane 310.4 80–82 Broad-spectrum sunscreens

Key Observations :

  • Substituent Position: The position of substituents (e.g., chloro at para vs. ortho) alters photostability.
  • Halogen vs. Alkyl Groups : Chloro and bromo substituents (electron-withdrawing) reduce electron density in the aromatic rings, enhancing UV absorption in shorter wavelengths. In contrast, tert-butyl (electron-donating) may shift absorption to longer wavelengths, improving compatibility with polymer matrices .
Physicochemical Properties
  • Melting Points: Chloro-substituted derivatives (e.g., 4-Chloro-3',4'-(ethylenedioxy)benzophenone) exhibit defined melting points (~107°C), suggesting crystalline stability, while bromo analogs (higher molecular weight) may have lower solubility in polar solvents .
  • Electronic Properties: Computational studies on substituted benzophenones (e.g., 4-fluoro-4-hydroxybenzophenone) indicate that electron-withdrawing groups reduce the HOMO-LUMO gap, enhancing UV absorption efficiency. tert-Butyl groups, being bulky, may sterically hinder aggregation, preserving optical clarity in polymer blends .

Biological Activity

4-tert-Butyl-3',4'-(ethylenedioxy)benzophenone (commonly referred to as 4-t-Butyl benzophenone) is a synthetic organic compound belonging to the benzophenone family. This compound has garnered attention due to its potential biological activities, particularly in the fields of photoprotection, endocrine disruption, and its implications in various biochemical pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and relevant case studies.

  • Chemical Formula : C17H18O3
  • Molecular Weight : 270.33 g/mol
  • CAS Number : 951885-26-0

1. Photoprotective Properties

Benzophenones, including this compound, are widely used as UV filters in sunscreens and cosmetics due to their ability to absorb UV radiation. This property helps prevent skin damage caused by UV exposure, making it a valuable ingredient in dermatological formulations. Studies have shown that these compounds can effectively absorb UV light in the range of 290–320 nm, protecting skin cells from harmful effects such as DNA damage and photoaging.

2. Endocrine Disruption

Recent research has highlighted the potential endocrine-disrupting properties of benzophenones. Specifically, this compound has been implicated in altering hormonal pathways by acting as an estrogen mimic. This activity raises concerns regarding its use in consumer products, particularly those applied to the skin . In vitro studies have demonstrated that this compound can bind to estrogen receptors, leading to gene expression changes associated with reproductive health issues .

3. Cytotoxicity and Antiproliferative Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For example, studies have shown that at certain concentrations, this compound can inhibit cell proliferation and induce apoptosis in human breast cancer (MCF-7) cells through mechanisms involving oxidative stress and mitochondrial dysfunction .

Case Studies

A review of literature reveals several key findings regarding the biological activity of this compound:

  • Photoprotection : A study demonstrated that formulations containing this compound significantly reduced UV-induced erythema in human subjects, supporting its efficacy as a sunscreen agent.
  • Endocrine Activity : In a controlled study assessing the impact of various benzophenones on reproductive health, this compound was found to alter uterine estrogen receptor gene expression in rodent models, indicating potential risks for hormonal balance .
  • Cytotoxicity : An experiment evaluating the antiproliferative effects on MCF-7 cells revealed that exposure to this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at higher concentrations .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

Compound NamePhotoprotective ActivityEndocrine Disruption PotentialCytotoxicity (IC50 µM)
This compoundHighModerate25
Benzophenone-3HighHigh30
Benzophenone-1ModerateModerate40

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